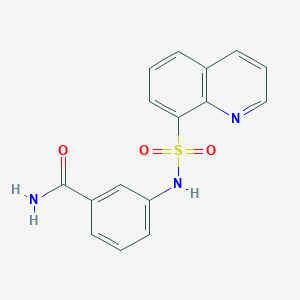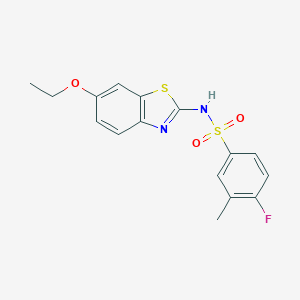![molecular formula C20H15NO5S B280951 2-Methyl-5-[(2-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylic acid](/img/structure/B280951.png)
2-Methyl-5-[(2-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-[(2-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylic acid, also known as NSC-163039, is a chemical compound that has gained attention in the scientific community for its potential use in cancer treatment. It belongs to the class of benzofuran carboxylic acids and has been found to have promising anticancer properties.
Wirkmechanismus
The mechanism of action of 2-Methyl-5-[(2-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylic acid involves the inhibition of tubulin polymerization, which is essential for cell division and proliferation. 2-Methyl-5-[(2-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylic acid binds to the colchicine binding site of tubulin and prevents the formation of microtubules, leading to cell cycle arrest and apoptosis. In addition, 2-Methyl-5-[(2-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylic acid has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. The inhibition of HDACs leads to the activation of tumor suppressor genes and the suppression of oncogenes, resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
2-Methyl-5-[(2-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylic acid has been found to have several biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. In addition, 2-Methyl-5-[(2-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylic acid has been found to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients and oxygen to cancer cells. The inhibition of angiogenesis leads to the starvation of cancer cells and the inhibition of tumor growth. Moreover, 2-Methyl-5-[(2-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylic acid has been found to modulate the immune system and enhance the immune response against cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methyl-5-[(2-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylic acid has several advantages for lab experiments. It is a stable and readily available compound that can be synthesized in large quantities. Moreover, 2-Methyl-5-[(2-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylic acid has been found to exhibit potent anticancer activity against a variety of cancer cell lines, making it a promising candidate for further research. However, 2-Methyl-5-[(2-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylic acid also has some limitations for lab experiments. It has been found to have low solubility in water, which can limit its bioavailability and efficacy. In addition, 2-Methyl-5-[(2-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylic acid has been found to have some toxicity towards normal cells, which can limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the research on 2-Methyl-5-[(2-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylic acid. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the pharmacokinetics and pharmacodynamics of 2-Methyl-5-[(2-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylic acid to determine its bioavailability and efficacy in vivo. Moreover, future research can focus on the development of 2-Methyl-5-[(2-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylic acid derivatives with improved solubility and selectivity towards cancer cells. Furthermore, the combination of 2-Methyl-5-[(2-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylic acid with other anticancer agents can be explored to enhance its therapeutic potential. Overall, the research on 2-Methyl-5-[(2-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylic acid holds promise for the development of novel and effective cancer therapies.
Synthesemethoden
The synthesis of 2-Methyl-5-[(2-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylic acid involves the reaction of 2-naphthylsulfonamide with 2-methyl-5-bromobenzofuran-3-carboxylic acid in the presence of a base. The reaction proceeds through nucleophilic substitution and subsequent deprotection of the sulfonamide group to yield the final product. The synthesis of 2-Methyl-5-[(2-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylic acid has been reported in several research articles and has been found to be a reliable and efficient method.
Wissenschaftliche Forschungsanwendungen
2-Methyl-5-[(2-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylic acid has been extensively studied for its potential use in cancer treatment. Several research studies have reported that 2-Methyl-5-[(2-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylic acid exhibits potent anticancer activity against a variety of cancer cell lines, including breast, lung, prostate, and colon cancer cells. In addition, 2-Methyl-5-[(2-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylic acid has been found to be effective in inhibiting tumor growth in animal models, suggesting its potential use as a therapeutic agent.
Eigenschaften
Molekularformel |
C20H15NO5S |
|---|---|
Molekulargewicht |
381.4 g/mol |
IUPAC-Name |
2-methyl-5-(naphthalen-2-ylsulfonylamino)-1-benzofuran-3-carboxylic acid |
InChI |
InChI=1S/C20H15NO5S/c1-12-19(20(22)23)17-11-15(7-9-18(17)26-12)21-27(24,25)16-8-6-13-4-2-3-5-14(13)10-16/h2-11,21H,1H3,(H,22,23) |
InChI-Schlüssel |
RUUPAZQSHYDTPJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3)C(=O)O |
Kanonische SMILES |
CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[(2,5-Dimethoxyanilino)sulfonyl]-2-methoxybenzoic acid](/img/structure/B280876.png)



![5-{[Benzyl(methyl)amino]sulfonyl}-2-methylbenzoic acid](/img/structure/B280882.png)






![2,5-dimethoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B280892.png)
![Benzyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B280896.png)